molecular formula C12H15BrF2N2 B13723844 3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline

3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline

Katalognummer: B13723844
Molekulargewicht: 305.16 g/mol
InChI-Schlüssel: CDZOVQHHFJIGHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline is a chemical compound with the molecular formula C11H13BrF2N2. This compound is characterized by the presence of a bromine atom, a difluoropiperidinyl group, and a methylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline typically involves multiple steps. One common method includes the bromination of 2-methylaniline followed by the introduction of the difluoropiperidinyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research on potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved often relate to the modulation of biochemical processes, such as signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridazine
  • 3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylpyridine

Uniqueness

Compared to similar compounds, 3-Bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline exhibits unique properties due to the presence of the methylaniline moiety. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.

Eigenschaften

Molekularformel

C12H15BrF2N2

Molekulargewicht

305.16 g/mol

IUPAC-Name

3-bromo-6-(4,4-difluoropiperidin-1-yl)-2-methylaniline

InChI

InChI=1S/C12H15BrF2N2/c1-8-9(13)2-3-10(11(8)16)17-6-4-12(14,15)5-7-17/h2-3H,4-7,16H2,1H3

InChI-Schlüssel

CDZOVQHHFJIGHH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1N)N2CCC(CC2)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.